3-Pyridinealdehyde-NAD

Spectrophotometric assay Enzyme kinetics NADH analog detection

3‑Pyridinealdehyde‑NAD (CAS 86‑07‑7), also referred to as 3‑pyridinealdehyde adenine dinucleotide (3‑PAAD) or 3‑pyridinealdehyde‑DPN, is a synthetic analogue of nicotinamide adenine dinucleotide (NAD⁺) in which the nicotinamide ring has been replaced by a 3‑formylpyridinium moiety. It serves as a competitive inhibitor, alternative cofactor, and mechanistic probe for a range of NAD(P)‑dependent oxidoreductases, including glyceraldehyde‑3‑phosphate dehydrogenase (GAPDH), nitrate reductase, saccharopine dehydrogenase, lactate dehydrogenase, and malic enzyme.

Molecular Formula C21H27N6O14P2+
Molecular Weight 649.4 g/mol
CAS No. 86-07-7
Cat. No. B1215548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinealdehyde-NAD
CAS86-07-7
Synonyms3-pyridinealdehyde-NAD
Molecular FormulaC21H27N6O14P2+
Molecular Weight649.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C=O
InChIInChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-17(32)15(30)12(40-21)7-38-43(35,36)41-42(33,34)37-6-11-14(29)16(31)20(39-11)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/p+1
InChIKeySZBYQPGZRAWXKJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Pyridinealdehyde‑NAD (CAS 86‑07‑7) – NAD Analogue Procurement & Selection Guide


3‑Pyridinealdehyde‑NAD (CAS 86‑07‑7), also referred to as 3‑pyridinealdehyde adenine dinucleotide (3‑PAAD) or 3‑pyridinealdehyde‑DPN, is a synthetic analogue of nicotinamide adenine dinucleotide (NAD⁺) in which the nicotinamide ring has been replaced by a 3‑formylpyridinium moiety [1]. It serves as a competitive inhibitor, alternative cofactor, and mechanistic probe for a range of NAD(P)‑dependent oxidoreductases, including glyceraldehyde‑3‑phosphate dehydrogenase (GAPDH), nitrate reductase, saccharopine dehydrogenase, lactate dehydrogenase, and malic enzyme [2]. Distinctive properties arise from the aldehyde substituent, enabling covalent active‑site trapping and a red‑shifted absorbance spectrum relative to natural NADH [3].

Cofactor & inhibitor probe – for NAD(P)-dependent oxidoreductase mechanistic studies.
Red-shifted chromophore – enables background‑free spectrophotometric assay design.
Covalent active‑site trapping – supports GAPDH occupancy and crystallography.

Why Generic NAD Analogue Substitution Fails for 3‑Pyridinealdehyde‑NAD (86‑07‑7)


NAD analogues bearing different 3‑substituents—acetyl, thioamide, aldehyde—are not functionally interchangeable. The aldehyde group of 3‑pyridinealdehyde‑NAD confers a unique ability to form a covalent thiohemiacetal linkage with active‑site cysteine‑149 of GAPDH, a property absent in NAD⁺, 3‑acetylpyridine‑NAD, or thionicotinamide‑NAD [1]. Moreover, the analogue exhibits a distinct absorbance maximum (358 nm vs. 340 nm for NADH) and isosteric enzyme discrimination: valine dehydrogenase isozyme VDH2 displays 47.2% relative activity while isozyme VDH1 shows zero activity [2]. These non‑conserved functional signatures mean that substituting another NAD analogue will produce qualitatively different experimental readouts in mechanistic enzymology, inhibitor screening, and coupled spectrophotometric assays [3].

3‑Substituent chemistry mismatch
The aldehyde group enables covalent thiohemiacetal formation; acetyl‑, thioamide‑, or unmodified NAD lack this reactivity.
Spectral overlap may differ
Absorbance maximum at 358 nm (vs 340 nm NADH); substituting other analogues can shift assay readouts and deconvolution strategies.
Isozyme discrimination not conserved
VDH2 active / VDH1 silent profile is unique; deamino‑NAD or etheno‑NAD show different activity ratios across isozymes.

Quantitative Differentiation Evidence for 3‑Pyridinealdehyde‑NAD vs. Closest NAD Analogue Comparators


Red‑Shifted Chromophore Enables Background‑Free Spectrophotometric Readout at 358 nm vs. NADH at 340 nm

The reduced form of 3‑pyridinealdehyde‑NAD (3‑PAADH) exhibits an absorbance maximum at 358 nm with a molar absorptivity (ε) of 9.9 × 10³ M⁻¹ cm⁻¹, compared to natural NADH, which absorbs maximally at 340 nm with ε = 6.22 × 10³ M⁻¹ cm⁻¹ [1]. The 18 nm bathochromic shift and ~1.6‑fold higher extinction coefficient permit spectral deconvolution from NADH in dual‑substrate enzyme assays, a feature shared with 3‑acetylpyridine‑NAD (λmax 363 nm, ε = 9.1 mM⁻¹ cm⁻¹) but not with unmodified NADH [2].

Red‑shifted chromophore
Head‑to‑head
λmax 358 nm (ε 9.9×10³ M⁻¹cm⁻¹) vs NADH 340 nm (ε 6.22×10³)
Supports selective 3‑PAADH monitoring without NADH interference
pH 7.55, 25°C; data from patent and literature
Spectrophotometric assay Enzyme kinetics NADH analog detection

Highest Inhibitory Potency Among NAD⁺ Analogues Tested Against Nitrate Reductase (Ki = 0.74 mM)

In a comprehensive panel of NAD⁺ analogues assayed against Chlorella vulgaris assimilatory nitrate reductase, 3‑pyridinealdehyde adenine dinucleotide was the most potent competitive inhibitor, exhibiting a Ki of 0.74 mM. This was 24‑fold more potent than nicotinamide (Ki = 18.1 mM), and substantially more potent than the natural product NAD⁺ itself (Ki = 2.2 mM) [1]. The study concluded that modifications to the nicotinamide ring produced the most effective inhibitors; the aldehyde substituent at the 3‑position outperformed all other tested substituents [1].

Nitrate reductase inhibition
Head‑to‑head
Ki = 0.74 mM
Reported most potent inhibitor among tested NAD⁺ analogues
Chlorella vulgaris enzyme; 24‑fold lower Ki vs nicotinamide
Enzyme inhibition Nitrate reductase Competitive inhibitor screening

Isozyme‑Selective Cofactor Activity: VDH2 Active (47.2%) vs. VDH1 Silent (0%)

3‑Pyridinealdehyde‑NAD⁺ supports 47.2% of the activity of NAD⁺ with valine dehydrogenase isozyme VDH2 from Streptomyces fradiae, yet exhibits zero detectable activity with isozyme VDH1. This binary on/off discrimination is not observed with several other NAD⁺ analogues: deamino‑NAD⁺ shows 124.0% (VDH2) and 63.9% (VDH1); 1,N⁶‑etheno‑NAD⁺ shows 70.5% (VDH2) and 64.4% (VDH1); α‑NAD⁺ shows 5.8% (VDH2) and 3.6% (VDH1) [1]. The absolute selectivity for VDH2 over VDH1 is a unique functional signature of the 3‑pyridinealdehyde modification.

Isozyme selectivity
Head‑to‑head
VDH2: 47.2% activity, VDH1: 0%
Absolute discrimination between valine dehydrogenase isozymes
S. fradiae; deamino‑NAD shows activity on both isozymes
Valine dehydrogenase Isozyme discrimination NAD analogue cofactor

Exclusive Covalent Active‑Site Trapping via Thiohemiacetal Linkage to GAPDH Cys‑149

3‑Pyridinealdehyde‑NAD forms an acid‑stable (7% perchloric acid‑resistant) complex with GAPDH at a molar binding ratio of 2.5–2.9 moles per mole of tetrameric enzyme. This covalent adduct arises from a thiohemiacetal linkage between the aldehyde group and the active‑site cysteine‑149 residue [1]. Critically, NAD⁺, 3‑acetylpyridine‑NAD, and thionicotinamide‑NAD do not form acid‑precipitable complexes under identical conditions. Formation of the complex prevents carboxymethylation of Cys‑149 by [¹⁴C]iodoacetic acid and strongly inhibits both dehydrogenase and esterase activities, while leaving acetyl phosphatase activity unaffected [1].

Covalent GAPDH trapping
Head‑to‑head
Acid‑stable adduct: 2.5–2.9 mol/mol tetramer
Unique thiohemiacetal linkage to Cys‑149; NAD⁺/acetyl‑/thio‑NAD do not form
Perchloric acid precipitation assay
GAPDH mechanism Active-site labeling Covalent enzyme inhibitor

Superior Photochemical Reduction Efficiency vs. NAD⁺ for Photoenzymatic Synthesis

Under visible‑light‑driven photoenzymatic conditions, both 3‑pyridinealdehyde adenine dinucleotide and 3‑acetylpyridine adenine dinucleotide were photochemically reduced much more efficiently than natural NAD⁺, while the reduced forms of both analogues retained coenzyme activity comparable to natural NADH [1]. This establishes 3‑pyridinealdehyde‑NAD as one of only two 3‑substituted pyridine NAD analogues (alongside 3‑acetylpyridine‑NAD) identified as superior photochemical electron carriers among the four analogues tested (which also included thio‑NAD and nicotinic acid adenine dinucleotide) [1].

Photoreduction efficiency
Cross‑study comparable
Reduced much more efficiently than NAD⁺; product coenzyme activity retained
Supports visible‑light‑driven enzymatic synthesis platforms
Compared among four 3‑substituted pyridine NAD analogues
Photoenzymatic synthesis Artificial electron carrier NAD analogue photoreduction

Structural Biology Utility: 1.8 Å Crystal Structure with Cytochrome P450nor (PDB 1XQD)

3‑Pyridinealdehyde adenine dinucleotide was successfully co‑crystallized with cytochrome P450nor (CYP55A1) from Fusarium oxysporum, yielding a high‑resolution X‑ray diffraction structure at 1.80 Å resolution (PDB ID: 1XQD; R‑value work: 0.206; R‑value free: 0.243) [1]. This structure provided the first conclusive structural evidence for the direct hydride transfer mechanism from NADH to the P450 heme iron, an unprecedented reaction in cytochrome P450 enzymology [1]. The aldehyde‑substituted analogue proved critical for trapping the enzyme in a conformation suitable for crystallographic analysis; the natural cofactor NADH is catalytically turned over and does not yield a stable crystallizable complex under equivalent conditions [1].

Crystal structure
Supporting evidence
1.80 Å resolution co‑crystal with P450nor (PDB 1XQD)
Validated tool for structural trapping of NADH‑utilizing enzymes
NADH does not form stable complex under equivalent conditions
Crystallography P450nor NADH analogue complex Structural biology

High‑Value Application Scenarios for 3‑Pyridinealdehyde‑NAD (CAS 86‑07‑7) in Research & Industrial Workflows


Background‑Free Dehydrogenase Activity Measurement in Cell Lysates and Biological Fluids

The 358 nm absorbance maximum of reduced 3‑pyridinealdehyde‑NAD permits selective spectrophotometric monitoring without interference from endogenous NADH (340 nm). This property is exploited in the patented diagnostic method (US6380380B1) for quantifying 3‑hydroxybutyric acid and glucose in clinical samples using 3‑pyridinealdehyde‑NAD as the cofactor for 3‑hydroxybutyrate dehydrogenase and glucose dehydrogenase, respectively [1]. The ~1.6‑fold higher extinction coefficient relative to NADH further improves signal‑to‑noise in low‑analyte settings.

GAPDH Active‑Site Occupancy and Selective Inhibition Studies

The unique ability of 3‑pyridinealdehyde‑NAD to form a covalent thiohemiacetal adduct with Cys‑149 of GAPDH—resistant to acid precipitation—enables definitive active‑site occupancy experiments. This property distinguishes it from all other commercial NAD analogues (NAD⁺, 3‑acetylpyridine‑NAD, thionicotinamide‑NAD). Researchers can use this reagent to discriminate dehydrogenase/esterase activities from acetyl phosphatase activity, which remains unaffected [1].

Isozyme‑Specific Valine Dehydrogenase Activity Fingerprinting in Actinomycetes

The absolute discrimination between VDH1 (0% activity) and VDH2 (47.2% activity) enables functional typing of valine dehydrogenase isozymes in Streptomyces and related actinobacteria. This has been applied to demonstrate the existence of a second VDH isozyme in the tylosin producer S. fradiae, where 3‑pyridinealdehyde‑NAD⁻ was one of only two analogues (alongside deamino‑NAD⁺) showing significant activity with the novel enzyme [1].

Photoenzymatic Synthesis Under Visible Light Using Artificial Electron Carriers

For laboratories developing light‑driven biocatalytic systems, 3‑pyridinealdehyde‑NAD functions as an artificial electron carrier that is photochemically reduced far more efficiently than natural NAD⁺, while the reduced product retains coenzyme activity comparable to NADH. This dual property supports visible‑light‑powered enzymatic reduction reactions, including those catalyzed by NAD(P)H‑dependent oxidoreductases in vitro [1].

Application
Selection Property
Validation Focus
Dehydrogenase activity measurement in biological matrices
Red‑shifted absorbance enables spectral deconvolution from NADH
Interference‑free readout in complex samples; extinction coefficient gain
GAPDH active‑site occupancy and selective inhibition
Aldehyde‑mediated covalent thiohemiacetal adduct
Acid‑stable trapping; discrimination of dehydrogenase/esterase vs phosphatase
VDH isozyme fingerprinting in actinomycetes
Absolute VDH2/VDH1 activity discrimination
Isozyme‑specific cofactor response; functional typing
Photoenzymatic synthesis under visible light
Enhanced photochemical reduction efficiency
Artificial electron carrier with retained coenzyme activity of reduced product
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